molecular formula C8H11N3O B2480820 3-Cyclobutyloxypyrazin-2-amine CAS No. 1702746-72-2

3-Cyclobutyloxypyrazin-2-amine

Cat. No.: B2480820
CAS No.: 1702746-72-2
M. Wt: 165.196
InChI Key: HJJWRUPKBXDPCT-UHFFFAOYSA-N
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Description

3-Cyclobutyloxypyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with a cyclobutyloxy group and an amino group

Scientific Research Applications

3-Cyclobutyloxypyrazin-2-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyloxypyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with cyclobutanol in the presence of a base to form the cyclobutyloxy derivative, followed by amination to introduce the amino group at the 2-position of the pyrazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyloxypyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Cyclobutyloxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can include the modulation of gene expression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    3-Aminopyrazole: Shares the pyrazole ring but lacks the cyclobutyloxy group.

    4-Aminopyrazole: Similar structure but with the amino group at a different position.

    3-Cyclobutyloxy-4-aminopyrazole: Similar structure with both the cyclobutyloxy and amino groups but at different positions.

Uniqueness: 3-Cyclobutyloxypyrazin-2-amine is unique due to the specific positioning of the cyclobutyloxy and amino groups on the pyrazine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

3-cyclobutyloxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJWRUPKBXDPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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